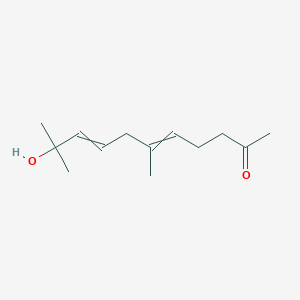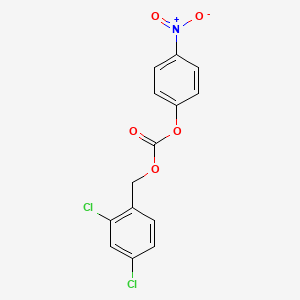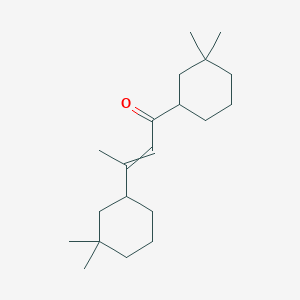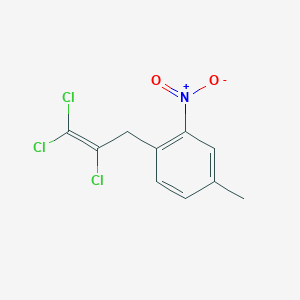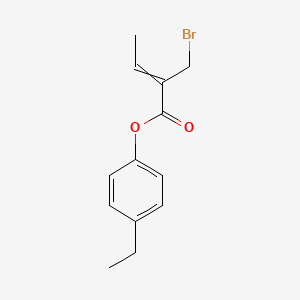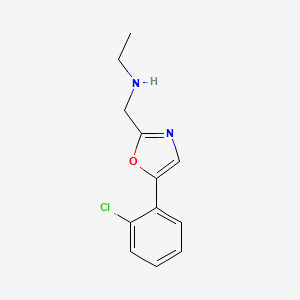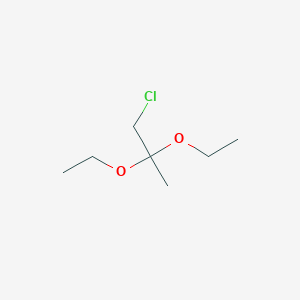
1-Chloro-2,2-diethoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2-diethoxypropane is an organic compound with the molecular formula C7H15ClO2. It is a chlorinated derivative of diethoxypropane and is known for its utility in various chemical reactions and industrial applications. This compound is characterized by the presence of a chlorine atom and two ethoxy groups attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-diethoxypropane can be synthesized through the reaction of 1-chloro-2-propanol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,2-diethoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 1-chloro-2-propanol and ethanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed:
Substitution: Various substituted propanes depending on the nucleophile used.
Elimination: Alkenes such as propene.
Hydrolysis: 1-Chloro-2-propanol and ethanol.
Scientific Research Applications
1-Chloro-2,2-diethoxypropane is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a solvent in certain applications.
Mechanism of Action
The mechanism of action of 1-Chloro-2,2-diethoxypropane involves its reactivity towards nucleophiles and bases. The chlorine atom, being a good leaving group, facilitates substitution and elimination reactions. The ethoxy groups can also participate in reactions, making the compound versatile in various chemical transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds.
Elimination: The compound can lose a proton and a chlorine atom to form a double bond, resulting in the formation of alkenes.
Comparison with Similar Compounds
1-Chloro-2,2-diethoxypropane can be compared with other similar compounds such as:
1-Chloro-2,2-dimethoxypropane: Similar in structure but with methoxy groups instead of ethoxy groups.
1-Bromo-2,2-diethoxypropane: Similar but with a bromine atom instead of chlorine.
2-Chloro-2-methylpropane: A simpler structure with a methyl group instead of ethoxy groups.
Uniqueness: this compound is unique due to the presence of both chlorine and ethoxy groups, which provide it with distinct reactivity and versatility in chemical reactions compared to its analogs.
Properties
CAS No. |
63594-18-3 |
|---|---|
Molecular Formula |
C7H15ClO2 |
Molecular Weight |
166.64 g/mol |
IUPAC Name |
1-chloro-2,2-diethoxypropane |
InChI |
InChI=1S/C7H15ClO2/c1-4-9-7(3,6-8)10-5-2/h4-6H2,1-3H3 |
InChI Key |
BNCCNSKHVWZCKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CCl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


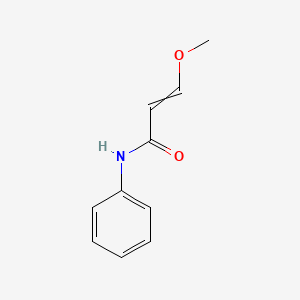


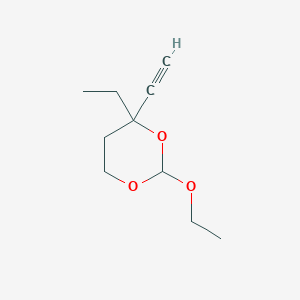
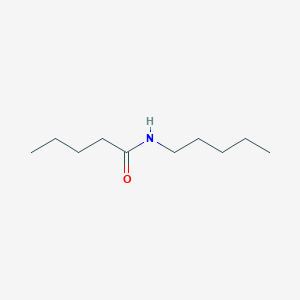
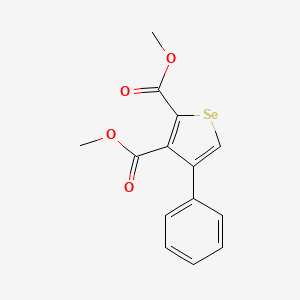
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
